molecular formula C11H14N2O5 B11472410 5,5-Dimethyl-3-{4-oxo-6,8-dioxabicyclo[3.2.1]octan-2-YL}imidazolidine-2,4-dione

5,5-Dimethyl-3-{4-oxo-6,8-dioxabicyclo[3.2.1]octan-2-YL}imidazolidine-2,4-dione

Cat. No.: B11472410
M. Wt: 254.24 g/mol
InChI Key: GPBHFNOLBZJEGH-UIISKDMLSA-N
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Description

5,5-Dimethyl-3-{4-oxo-6,8-dioxabicyclo[3.2.1]octan-2-YL}imidazolidine-2,4-dione is a complex organic compound with a unique bicyclic structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its structure includes a dioxabicyclo[3.2.1]octane ring system, which is a key feature contributing to its reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-3-{4-oxo-6,8-dioxabicyclo[3.2.1]octan-2-YL}imidazolidine-2,4-dione typically involves multiple steps. One efficient method includes the cross-aldol condensation of the lithium enolate of 4-(t-butyldimethylsiloxy)pent-3-en-2-one with protected α-ketols, followed by acid-catalyzed deprotection and intramolecular acetalization . This method allows for the formation of the bicyclic structure with high stereochemical control.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applicable to its production.

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyl-3-{4-oxo-6,8-dioxabicyclo[3.2.1]octan-2-YL}imidazolidine-2,4-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to different derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

5,5-Dimethyl-3-{4-oxo-6,8-dioxabicyclo[3.2.1]octan-2-YL}imidazolidine-2,4-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Industry: Used in the development of new materials and polymers with specific properties.

Mechanism of Action

The mechanism by which 5,5-Dimethyl-3-{4-oxo-6,8-dioxabicyclo[3.2.1]octan-2-YL}imidazolidine-2,4-dione exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, influencing the activity of these targets. The pathways involved may include inhibition or activation of enzymatic reactions, modulation of receptor activity, and alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5,5-Dimethyl-3-{4-oxo-6,8-dioxabicyclo[3.2.1]octan-2-YL}imidazolidine-2,4-dione lies in its combination of the imidazolidine and dioxabicyclo[3.2.1]octane structures. This dual functionality provides a versatile platform for various chemical reactions and applications, making it a valuable compound in research and industry.

Properties

Molecular Formula

C11H14N2O5

Molecular Weight

254.24 g/mol

IUPAC Name

5,5-dimethyl-3-[(1S,2S,5R)-4-oxo-6,8-dioxabicyclo[3.2.1]octan-2-yl]imidazolidine-2,4-dione

InChI

InChI=1S/C11H14N2O5/c1-11(2)9(15)13(10(16)12-11)5-3-6(14)8-17-4-7(5)18-8/h5,7-8H,3-4H2,1-2H3,(H,12,16)/t5-,7+,8+/m0/s1

InChI Key

GPBHFNOLBZJEGH-UIISKDMLSA-N

Isomeric SMILES

CC1(C(=O)N(C(=O)N1)[C@H]2CC(=O)[C@@H]3OC[C@H]2O3)C

Canonical SMILES

CC1(C(=O)N(C(=O)N1)C2CC(=O)C3OCC2O3)C

Origin of Product

United States

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